molecular formula C17H21Br2NO2 B1652824 N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide CAS No. 1609403-91-9

N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Cat. No.: B1652824
CAS No.: 1609403-91-9
M. Wt: 431.2
InChI Key: WGSSDBDXQLXTOM-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (CAS 1609403-91-9) is a chemical compound supplied for scientific research purposes. It has a molecular formula of C17H21Br2NO2 and a molecular weight of 431.16 g/mol . This compound is part of a class of synthetic phenethylamine derivatives that are of significant interest in neuropharmacology and receptor profiling studies. Structurally, it shares features with other N-benzylphenethylamines, a class known for high-affinity interactions with serotonin (5-HT) receptors, particularly the 5-HT2A subtype . Research on closely related compounds has shown that the addition of an N-(2-methoxybenzyl) group to a phenethylamine core can dramatically increase binding affinity and functional activity at 5-HT2A receptors, making such analogs valuable tools for studying the structure-activity relationships and signaling pathways of this receptor . As a research chemical, this compound is intended for in vitro applications to help elucidate complex serotonergic signaling mechanisms. It is offered with a high purity level to ensure consistent and reliable experimental results. This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications, nor for any form of personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulatory requirements.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2.BrH/c1-20-16-6-3-13(4-7-16)9-10-19-12-14-11-15(18)5-8-17(14)21-2;/h3-8,11,19H,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSSDBDXQLXTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)Br)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-91-9
Record name Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key components:

  • 5-Bromo-2-methoxybenzaldehyde (aromatic aldehyde precursor)
  • 2-(4-Methoxyphenyl)ethanamine (phenylethylamine backbone)

The convergent synthesis employs reductive amination to couple these fragments, followed by hydrobromide salt formation.

Reductive Amination Protocol

Adapted from González et al. (2014):

Stepwise Procedure

  • Charge methanol (150 mL) with 2-(4-methoxyphenyl)ethanamine (5.5 mmol) and 5-bromo-2-methoxybenzaldehyde (6.0 mmol)
  • Stir under N2 at 25°C for 18 hr to form imine intermediate
  • Cool to 0°C, add NaBH4 (24 mmol) portionwise over 30 min
  • Warm to room temperature, stir 24 hr
  • Concentrate in vacuo, dissolve residue in CH2Cl2 (100 mL)
  • Wash with saturated NaHCO3 (2×50 mL), dry over Na2SO4
  • Remove solvent to obtain free base as pale yellow oil

Critical Parameters

  • MeOH solvent optimizes imine formation kinetics
  • NaBH4 stoichiometry: 4.4 equiv ensures complete reduction
  • Exclusion of moisture prevents aldehyde oxidation

Hydrobromide Salt Formation

Unlike the hydrochloride salts reported in literature, target compound requires HBr treatment:

  • Dissolve free base (5 mmol) in anhydrous Et2O (50 mL)
  • Add 48% HBr in H2O (1.1 equiv) dropwise with vigorous stirring
  • Filter precipitated solid, wash with cold Et2O
  • Dry under high vacuum (0.1 mmHg, 40°C, 6 hr)

Yield: 89-92% (from free base)

Reaction Optimization Data

Comparative Reductive Conditions

Reducing Agent Temp (°C) Time (hr) Yield (%) Purity (HPLC)
NaBH4 25 24 81 95.2
NaBH3CN 25 6 78 94.8
BH3·THF 0→25 12 85 96.1

Data adapted from with HBr salt modifications

Solvent Screening for Amination

Solvent Dielectric Constant Reaction Time (hr) Isolated Yield (%)
MeOH 32.7 18 81
EtOH 24.3 22 76
THF 7.5 36 68
DCM 8.9 48 <50

Methanol proves optimal for balancing solubility and reaction rate

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)
δ 7.61 (dd, J=8.8, 2.5 Hz, 1H, Ar-H)
7.45 (d, J=2.6 Hz, 1H, Ar-H)
7.03 (d, J=8.8 Hz, 1H, Ar-H)
6.97 (dd, J=8.8, 3.0 Hz, 1H, Ar-H)
4.20 (s, 2H, N-CH2-Ar)
3.81 (s, 3H, OCH3)
3.76 (s, 6H, 2×OCH3)
3.28 (t, J=6.9 Hz, 2H, CH2NH)
2.99 (t, J=6.8 Hz, 2H, Ar-CH2)

13C NMR (100 MHz, DMSO-d6)
162.7 (C-Br)
159.0, 157.1 (OCH3)
139.7-117.5 (aromatic carbons)
61.93 (N-CH2-Ar)
51.88 (CH2NH)

HRMS (ESI+)
m/z calcd for C17H20BrNO2 [M+H]+: 358.0748
Found: 358.0743

Physicochemical Properties

Parameter Value
Melting Point 121-124°C
Purity (HPLC) 95%
Solubility (H2O) 12 mg/mL
logP 3.41 ±0.12
Stability (25°C/60% RH) >24 months

Process Scale-Up Considerations

Critical Quality Attributes

  • Residual solvents: MeOH ≤3000 ppm (ICH Q3C)
  • Heavy metals: ≤10 ppm (USP <231>)
  • Bromide content: 19.2-20.8% (theoretical 20.1%)

Purification Strategy

  • Recrystallization from MeOH/Et2O (1:5 v/v)
  • Achieves ≥99.5% purity after two crystallizations
  • Mother liquor recovery increases overall yield to 87%

Comparative Synthetic Approaches

Enzymatic Amination

Emerging biocatalytic methods using transaminases:

  • Potential for water-based synthesis
  • Current limitations in substrate specificity
  • Yields <50% in preliminary trials

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 5-bromo-2-hydroxybenzyl-2-(4-methoxyphenyl)ethanamine.

    Substitution: Formation of N-(5-azido-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine.

Scientific Research Applications

Medicinal Chemistry

N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds. The compound's design incorporates methoxy and bromo substituents, which may enhance its pharmacological activity by modulating receptor interactions.

Case Study: Psychoactive Properties

Research has indicated that compounds with similar structures exhibit psychoactive effects, leading to their classification as new psychoactive substances (NPS). For instance, related phenethylamines have been studied for their effects on serotonin receptors, which are implicated in mood regulation and cognition . The specific interactions of this compound with these receptors could provide insights into its potential as an antidepressant or anxiolytic agent.

Neuropharmacology

The compound's potential applications extend into neuropharmacology, where it may serve as a lead compound for developing drugs targeting neurological disorders. Its ability to influence neurotransmitter systems makes it a candidate for further exploration in the treatment of conditions such as depression and anxiety.

Research Findings

Studies on similar compounds have shown that modifications in the aromatic ring can significantly affect binding affinity and selectivity towards serotonin receptors . This suggests that this compound could be optimized for enhanced therapeutic efficacy.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to the development of novel compounds with desired biological activities.

Synthetic Pathways

The synthesis of this compound typically involves bromination and methoxylation reactions, which can be optimized for yield and purity . Such synthetic routes not only contribute to the understanding of reaction mechanisms but also facilitate the production of derivatives that may exhibit improved pharmacological profiles.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reference standard for developing analytical methods such as chromatography and mass spectrometry. Its distinct molecular characteristics make it suitable for method validation and quality control in pharmaceutical formulations.

Method Development

Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to analyze the pharmacokinetics and metabolism of similar compounds . Such methodologies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drugs.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe class (e.g., 25B-NBOMe, 25I-NBOMe) shares a core structure of N-benzyl substitution on a 2C-X phenethylamine backbone. Key differences include:

  • Substituent Positions : Unlike NBOMe derivatives, which typically feature halogens (e.g., Br, I) at the 4-position of a 2,5-dimethoxyphenyl ring, the target compound places bromine at the 5-position of the benzyl group and a methoxy group at the 4-position of the phenethylamine ring .
  • Receptor Affinity : NBOMe compounds exhibit high 5-HT2A receptor affinity (e.g., 25I-NBOMe Ki = 0.044 nM), whereas the absence of dimethoxy groups in the target compound may reduce 5-HT2A binding but enhance interactions with other receptors (e.g., 5-HT1A) .

Substituted N-Benzylphenethylamines

  • N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine Hydrobromide (CAS 1609399-90-7): This analog substitutes the benzyl group with a 2-methoxy instead of 5-bromo-2-methoxy group. The bromine in the target compound increases molecular weight (440.18 vs. 352.30 g/mol) and lipophilicity (predicted LogP: ~4.7 vs.
  • N-(5-Bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine Hydrobromide (CAS 1609409-20-2) : Replacing the 4-methoxyphenyl with a 3-fluorophenyl group reduces electron-donating effects, which may lower metabolic stability compared to the target compound .

Functional Group Impact

  • 4-Methoxyphenyl vs. Dimethoxyphenyl: The 4-methoxyphenyl group in the target compound lacks the 2,5-dimethoxy configuration critical for 5-HT2A agonism in NBOMes. This modification likely shifts pharmacological activity toward non-hallucinogenic pathways, such as antimicrobial or anti-biofilm effects, as seen in related 4-methoxyphenyl-containing smIs .

Research Findings and Data Tables

Table 1: Comparative Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) LogP Key Substituents Receptor Affinity (5-HT2A Ki, nM)
Target Compound 440.18 ~4.7 5-Br, 2-OCH₃ (benzyl); 4-OCH₃ (phenyl) Not reported
25I-NBOMe 413.23 3.8 4-I, 2,5-(OCH₃)₂ (phenyl) 0.044
N-(2-Methoxybenzyl)-2-(4-methoxyphenyl) 352.30 ~3.5 2-OCH₃ (benzyl); 4-OCH₃ (phenyl) Not reported
24H-NBBr (5 in ) 384.24 4.2 2-Br (benzyl); 2,4-(OCH₃)₂ (phenyl) Moderate (inferred from class)

Biological Activity

N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the benzyl moiety, along with a 4-methoxyphenyl group attached to the ethanamine backbone. Its molecular formula is C17H20BrNO2C_{17}H_{20}BrNO_2, and it is often encountered in its hydrobromide salt form, which enhances its solubility in aqueous environments.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to mitotic arrest in cancer cells. This suggests that the compound could potentially act as an antitumor agent by targeting tubulin polymerization .
  • Receptor Interaction : The compound may interact with serotonin receptors, which are implicated in various physiological processes including mood regulation and thermoregulation .

Antitumor Activity

A significant focus of research has been on the antitumor properties of compounds related to this compound. Studies have demonstrated that similar structures can exhibit sub-micromolar cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves:

  • Induction of Apoptosis : Compounds in this class have been observed to trigger apoptotic pathways in cancer cells, leading to cell death .
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause G2/M phase arrest, effectively halting cell division .

Neuropharmacological Effects

The compound's interaction with serotonin receptors indicates potential neuropharmacological applications. Research has shown that manipulation of serotonin pathways can influence mood and anxiety disorders. For instance, the activation of specific serotonin receptors has been linked to alterations in body temperature regulation and metabolic processes .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF7 cells with IC50 values in the nanomolar range for similar compounds .
Study 2Investigated the impact on microtubule dynamics, confirming disruption leading to mitotic arrest in HeLa cells .
Study 3Explored receptor interactions, noting effects on serotonin-mediated pathways influencing metabolic rate .

Q & A

Q. What are the recommended synthetic routes for N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via reductive amination between 5-bromo-2-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethanamine, followed by hydrobromide salt formation. Key steps include:

  • Intermediate Preparation : Bromination of 2-methoxybenzaldehyde derivatives (e.g., using N-bromosuccinimide) to introduce the 5-bromo substituent .
  • Reductive Amination : Use of sodium cyanoborohydride or catalytic hydrogenation to couple the aldehyde and amine moieties .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase (70:30 v/v) achieves >98% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and salt formation. For example, monoclinic P2₁/c space groups are common for similar NBOMe derivatives .
  • Spectroscopy :
    • NMR : 1H^1H NMR peaks at δ 3.75–3.85 ppm (methoxy groups) and δ 7.2–7.8 ppm (aromatic protons) validate substituent positions .
    • Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z ~449 for the free base) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence 5-HT₂A receptor binding affinity?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies using 3H^3H-ketanserin in HEK-293 cells expressing human 5-HT₂A receptors reveal structure-activity relationships (SAR). For example:
    • Bromine at Position 5 : Enhances binding affinity (Ki = 0.8 nM) compared to chlorine (Ki = 1.2 nM) due to increased hydrophobic interactions .
    • Methoxy at Position 2 : Critical for receptor activation; removal reduces efficacy by >90% .
  • Data Interpretation : Compare results with derivatives like 25I-NBOMe (Ki = 0.5 nM) to assess substituent effects .

Q. How can conflicting behavioral data in zebrafish models be resolved?

Methodological Answer:

  • Experimental Design : Standardize dosing (e.g., 1–10 µM immersion for 20 min) and use blinded scoring for locomotor activity (e.g., distance swam) and anxiety-like behaviors (e.g., bottom-dwelling time) .
  • Contradiction Analysis : Discrepancies may arise from:
    • Batch Variability : Validate compound stability via LC-MS before assays .
    • Receptor Crosstalk : Co-administration with 5-HT₂A antagonists (e.g., ketanserin) clarifies target specificity .

Q. What analytical strategies address discrepancies in crystallographic vs. computational docking data?

Methodological Answer:

  • Crystallographic Validation : Compare experimental (X-ray) and predicted (DFT-optimized) bond lengths/angles. For example, deviations >0.05 Å suggest inaccuracies in force fields .
  • Docking Refinement : Use flexible docking (e.g., AutoDock Vina) with explicit solvent models to improve pose prediction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

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